
N-benzyl-2-bromobutanamide
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Overview
Description
N-Benzyl-2-bromobutanamide (CAS 126317-15-5) is a brominated amide derivative with the molecular formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol. It is characterized by a butanamide backbone substituted with a bromine atom at the second carbon and an N-benzyl group. Key physical properties include a predicted density of 1.339 g/cm³ and boiling point of 390.6°C, with an acid dissociation constant (pKa) of 14.40, indicating weak basicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2-bromobutanamide can be synthesized through the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as the solvent, with benzoyl peroxide as a catalyst . The reaction typically proceeds at reflux temperature, resulting in the formation of polybrominated mixtures, which are then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .
Industrial Production Methods
In industrial settings, continuous photochemical benzylic bromination is employed. This method uses in situ generated bromine (Br2) in a continuous flow mode, optimizing mass utilization and ensuring high throughput . The process involves the use of a microstructured photochemical reactor with 405 nm LEDs, achieving complete conversion in residence times as low as 15 seconds .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-bromobutanamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Though less common, these reactions can modify the functional groups attached to the benzyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield N-benzyl-2-hydroxybutanamide.
Scientific Research Applications
N-benzyl-2-bromobutanamide is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-benzyl-2-bromobutanamide involves its interaction with specific molecular targets, primarily through nucleophilic substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of different derivatives. These derivatives can then interact with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
This section evaluates structural analogs of N-benzyl-2-bromobutanamide, focusing on molecular features, synthesis, and functional implications.
Structural and Property Comparison
The table below compares key attributes of this compound with two analogs:
Key Differences and Implications
(a) N-Benzyl-2-bromo-N-isopropylbutanamide (CAS 1313851-23-8)
- Structural Modification : Addition of an N-isopropyl group increases steric bulk and lipophilicity (molecular weight = 298.22 vs. 256.14). This could enhance membrane permeability but reduce solubility in polar solvents.
- Synthesis : Likely requires a modified coupling protocol to accommodate the branched isopropyl group, though specific details are unavailable in the literature .
(b) N-Benzyl 2-bromobenzamide (CAS 54735-61-4)
- Bromine Position: Bromine is located on the aromatic ring instead of the aliphatic chain.
- Pharmacological Profile : Aromatic bromination may shift biological activity toward targets sensitive to planar aromatic systems (e.g., kinase inhibition) rather than aliphatic chain interactions .
Research Findings and Limitations
- Direct comparative studies on reactivity, toxicity, or efficacy are lacking, highlighting a gap in the literature. Structural analysis suggests that aliphatic bromination (as in this compound) favors nucleophilic substitution reactions, whereas aromatic bromination (as in N-benzyl 2-bromobenzamide) may enhance stability under acidic conditions.
Biological Activity
N-benzyl-2-bromobutanamide is a compound of interest in various biological and chemical research fields. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in scientific research, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄BrNO
- Molecular Weight : 256.14 g/mol
- CAS Number : 126317-15-5
This compound primarily functions through nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. This reactivity allows it to form derivatives that can interact with biological molecules, influencing biochemical pathways. The compound's unique reactivity profile makes it suitable for applications in organic synthesis and proteomics research, particularly in studying protein interactions and functions .
Biological Applications
- Proteomics Research : this compound is utilized in proteomics to explore protein interactions and functions. Its ability to modify proteins can help elucidate their roles in various biological processes.
- Pharmacological Studies : Research has indicated that derivatives of this compound exhibit potential pharmacological activities, including antinociceptive properties in neuropathic pain models. For instance, compounds derived from this amide have been tested for their ability to inhibit GABA transporters, which are crucial targets for pain management therapies .
- Chemical Synthesis : The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and fine chemicals .
Case Study 1: Antinociceptive Activity
A study explored the antinociceptive effects of various N-benzylamide derivatives, including those based on this compound. In rodent models of neuropathic pain, specific derivatives demonstrated significant reductions in pain responses without inducing motor deficits, indicating their potential as therapeutic agents for pain relief .
Case Study 2: GABA Transporter Inhibition
Research focusing on GABA transporters revealed that modifications to the N-benzylamide structure could enhance inhibitory potency against specific transporter subtypes. Compounds derived from this compound were shown to selectively inhibit mGAT2, suggesting their potential use in treating conditions related to GABA dysregulation .
Comparative Analysis with Similar Compounds
Compound | Key Features | Biological Activity |
---|---|---|
N-benzyl-2-chlorobutanamide | Less reactive than brominated analog | Moderate inhibition of GABA transporters |
N-benzyl-2-iodobutanamide | Higher reactivity but less stability | Potentially higher efficacy but lower safety |
N-benzyl-2-fluorobutanamide | Stable with selective reactivity | Limited biological activity observed |
This compound stands out due to its balance between reactivity and stability, making it a valuable intermediate for synthesizing biologically active compounds .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for N-benzyl-2-bromobutanamide, and how is the product characterized?
- Methodological Answer : The synthesis typically involves bromination of N-benzylbutanamide precursors using reagents like PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions. Characterization is performed via:
- NMR Spectroscopy : 1H and 13C NMR to confirm bromine placement and amide bond integrity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Elemental Analysis : To verify purity and stoichiometry.
Example: In analogous brominated amides, NMR chemical shifts for the β-bromine atom typically appear at δ 3.8–4.2 ppm (1H) and δ 35–40 ppm (13C) .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The β-bromine in this compound enhances electrophilicity at the C(2) position, facilitating SN₂ reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using polar aprotic solvents (DMF, DMSO) and monitoring via TLC/GC-MS are recommended to track substitution efficiency .
Advanced Research Questions
Q. How can stereochemical isomerism affect the pharmacological activity of this compound derivatives?
- Methodological Answer : Stereochemistry significantly impacts bioactivity. For example, in structurally related anticonvulsants (e.g., N-benzyl-3-methoxypropionamide), the (R)-isomer showed an ED₅₀ of 4.5 mg/kg in mice, while the (S)-isomer exceeded 100 mg/kg .
- Analytical Approach : Use chiral HPLC or X-ray crystallography to resolve enantiomers.
- Activity Testing : Compare ED₅₀/neurotoxicity ratios (e.g., rotorod performance assays) to assess stereospecific therapeutic indices .
Q. How can researchers resolve contradictions in reported anticonvulsant efficacy data for brominated amides?
- Methodological Answer : Discrepancies may arise from variations in:
- Dosing Routes : Intraperitoneal vs. oral administration alters bioavailability (e.g., phenytoin ED₅₀ shifts from 6.5 mg/kg i.p. to 23 mg/kg p.o.) .
- Species Differences : Rodent metabolic pathways may differentially process brominated analogs.
- Mitigation Strategy : Standardize protocols using the ILAR Guide for the Care and Use of Laboratory Animals and validate assays with positive controls (e.g., phenytoin) .
Q. What advanced computational methods are suitable for predicting the metabolic stability of this compound?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s QikProp for ADME prediction or Gaussian for DFT-based metabolism simulations (e.g., CYP450-mediated dehalogenation).
- Experimental Validation : Cross-reference predictions with in vitro microsomal assays (human/rat liver microsomes) and LC-MS metabolite profiling .
Q. Key Considerations for Experimental Design
Properties
IUPAC Name |
N-benzyl-2-bromobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-10(12)11(14)13-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCUANDFINTRDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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